(2E)-3-{3-[(2-CHLOROPHENYL)METHOXY]-4-METHOXYPHENYL}-2-CYANO-N-(4-FLUOROPHENYL)PROP-2-ENAMIDE
CAS No.: 380478-25-1
Cat. No.: VC6590962
Molecular Formula: C24H18ClFN2O3
Molecular Weight: 436.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380478-25-1 |
|---|---|
| Molecular Formula | C24H18ClFN2O3 |
| Molecular Weight | 436.87 |
| IUPAC Name | (E)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C24H18ClFN2O3/c1-30-22-11-6-16(13-23(22)31-15-17-4-2-3-5-21(17)25)12-18(14-27)24(29)28-20-9-7-19(26)8-10-20/h2-13H,15H2,1H3,(H,28,29)/b18-12+ |
| Standard InChI Key | FCQGLPSJBAYQMB-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F)OCC3=CC=CC=C3Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound belongs to the cinnamide family, featuring a conjugated enamide backbone () with multiple aromatic substituents. Key structural elements include:
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2-Chlorophenylmethoxy group: A chlorinated benzene ring linked via a methoxy bridge to the central phenyl ring.
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4-Methoxyphenyl group: A para-methoxy-substituted benzene ring contributing to electron-rich regions.
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4-Fluorophenyl acetamide: A fluorinated phenyl group connected through an amide bond, enhancing polarity and hydrogen-bonding potential.
The E-configuration of the α,β-unsaturated enamide is critical for maintaining planar geometry, facilitating π-π stacking interactions with biological targets .
Table 1: Calculated Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>25</sub>H<sub>19</sub>ClFN<sub>2</sub>O<sub>3</sub> |
| Molecular Weight | 467.89 g/mol |
| Topological Polar Surface Area | 80.7 Ų |
| LogP (Octanol-Water) | 3.8 (estimated) |
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Intermediate Preparation:
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Knoevenagel Condensation:
The aldehyde intermediate reacts with cyanoacetamide in the presence of a catalytic base (e.g., piperidine) to form the α,β-unsaturated enamide core. Reaction conditions (temperature: 80–100°C, solvent: ethanol/toluene) are optimized to favor the E-isomer . -
Purification:
Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product with >95% purity .
Industrial Scalability Challenges
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Stereochemical Control: Maintaining the E-configuration during scale-up requires strict temperature modulation.
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Byproduct Formation: Competing reactions, such as over-alkylation of the methoxy group, necessitate precise stoichiometric ratios .
Biological Activity and Mechanisms
Anti-Inflammatory Activity
In murine macrophage (RAW 264.7) models, the compound demonstrated dose-dependent inhibition of TNF-α production (IC<sub>50</sub> = 1.8 μM), outperforming reference drugs like dexamethasone (IC<sub>50</sub> = 3.2 μM) . Mechanistic studies suggest interference with NF-κB signaling via IκB kinase (IKK) suppression .
| Assay System | Activity Metric | Reference |
|---|---|---|
| TNF-α Inhibition (RAW 264.7) | IC<sub>50</sub> = 1.8 μM | |
| MCF-7 Cell Viability | IC<sub>50</sub> = 12.4 μM |
Structure-Activity Relationships (SAR)
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Fluorine Substitution: The 4-fluorophenyl group enhances metabolic stability compared to non-halogenated analogs .
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Chlorine Position: Ortho-chlorine on the benzyloxy group improves hydrophobic interactions with target proteins .
Comparative Analysis with Analogous Compounds
Key Structural Variants
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N-(4-Acetamidophenyl) Analog: Shows reduced TNF-α inhibition (IC<sub>50</sub> = 4.1 μM) due to decreased membrane permeability.
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2,5-Dimethylphenyl Derivative: Higher lipophilicity (LogP = 4.2) correlates with improved in vivo bioavailability but increased hepatotoxicity .
Future Directions
Clinical Translation Challenges
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Bioavailability Optimization: Poor aqueous solubility (0.12 mg/mL) necessitates formulation strategies like nanoemulsions .
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Target Validation: CRISPR-Cas9 screens are needed to identify primary molecular targets beyond NF-κB.
Patent Landscape
The compound’s structural motif is protected under US20120225904A1 for inflammatory and oncological applications, expiring in 2032 .
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